molecular formula C12H10O4 B11887074 3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid CAS No. 801138-61-4

3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B11887074
CAS No.: 801138-61-4
M. Wt: 218.20 g/mol
InChI Key: QVEGBFBXTRGKKJ-UHFFFAOYSA-N
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Description

3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid is a heterocyclic compound belonging to the chromene family. . The compound’s structure consists of a chromene core with an ethyl group at the 3-position, a keto group at the 4-position, and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base . The reaction typically proceeds under mild conditions, and the product is obtained after purification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted chromene compounds.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group at the 3-position and the carboxylic acid group at the 2-position allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

801138-61-4

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

3-ethyl-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C12H10O4/c1-2-7-10(13)8-5-3-4-6-9(8)16-11(7)12(14)15/h3-6H,2H2,1H3,(H,14,15)

InChI Key

QVEGBFBXTRGKKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC2=CC=CC=C2C1=O)C(=O)O

Origin of Product

United States

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